![molecular formula C16H11ClN4S B184354 3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-21-3](/img/structure/B184354.png)
3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the family of triazolo-thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been reported to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound has been reported to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant activities. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of novel derivatives with improved efficacy and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Furthermore, the potential of this compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes needs to be explored further.
Synthesis Methods
Several methods have been reported for the synthesis of 3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the commonly used methods involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chloro-N'-[1-(4-chlorophenyl)ethylidene]thiosemicarbazide. This intermediate is then reacted with benzyl bromide and sodium bicarbonate to obtain this compound.
Scientific Research Applications
3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research studies. It has been reported to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Properties
| 93073-21-3 | |
Molecular Formula |
C16H11ClN4S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-benzyl-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-20-21-14(18-19-16(21)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
VUQFRKFPNCGJCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


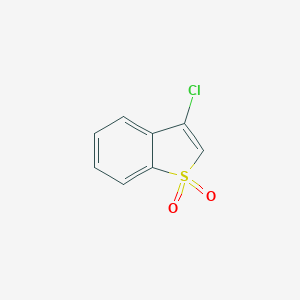


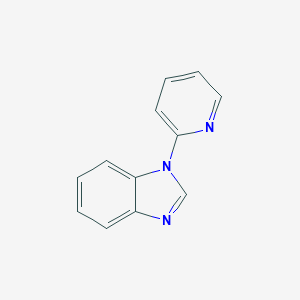
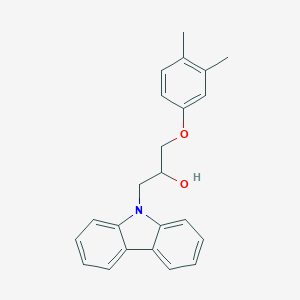


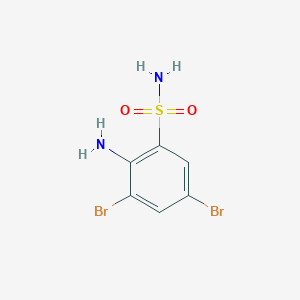

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
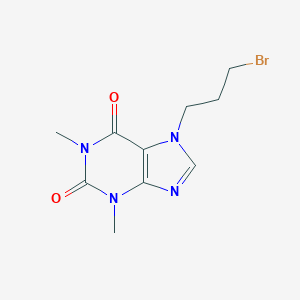
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
